molecular formula C9H13NO4S2 B13197826 Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13197826
M. Wt: 263.3 g/mol
InChI Key: MMZYMXCJBFALHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects . The thiazole ring also plays a crucial role in binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the isopropyl ester and the methanesulfonyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

propan-2-yl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO4S2/c1-5(2)14-8(11)7-6(3)10-9(15-7)16(4,12)13/h5H,1-4H3

InChI Key

MMZYMXCJBFALHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC(C)C

Origin of Product

United States

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